Summary of the application: N-cyclopropyl-2-nitrobenzenesulfonamide could potentially be used in the synthesis of sulfonimidates.
Results or outcomes: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents.
Summary of the application: N-cyclopropyl-2-nitrobenzenesulfonamide may play a role in drug development.
Results or outcomes: It has been shown to have potent anticancer and antimicrobial activity.
Summary of the application: N-cyclopropyl-2-nitrobenzenesulfonamide could potentially be used in polymer synthesis.
Results or outcomes: Sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers.
N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound characterized by the formula . It features a cyclopropyl group attached to a sulfonamide moiety, which is further substituted with a nitro group at the ortho position of the benzene ring. This compound falls under the category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
The biological activity of N-cyclopropyl-2-nitrobenzenesulfonamide has been explored in various studies. Sulfonamides generally exhibit antibacterial properties, and this compound may share similar characteristics. Additionally, compounds containing cyclopropyl groups are often investigated for their potential in modulating pharmacological profiles due to their unique steric and electronic properties. Specific studies have indicated that derivatives of nitrobenzenesulfonamides possess anti-inflammatory and anticancer activities .
N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through several methods:
python# Example synthesis reaction2-Nitrobenzenesulfonyl chloride + Cyclopropylamine → N-Cyclopropyl-2-nitrobenzenesulfonamide
N-cyclopropyl-2-nitrobenzenesulfonamide has potential applications in:
Interaction studies of N-cyclopropyl-2-nitrobenzenesulfonamide typically focus on its binding affinities with various biological targets. Preliminary research suggests that this compound may interact with enzymes involved in bacterial growth or inflammatory pathways. Understanding these interactions can aid in optimizing its pharmacological profile and therapeutic efficacy .
Several compounds share structural similarities with N-cyclopropyl-2-nitrobenzenesulfonamide, each possessing unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-nitrobenzenesulfonyl)cyclohexamine | Sulfonamide | Larger cyclic structure, different pharmacological activity |
| N-cyclobutyl-2-nitrobenzenesulfonamide | Sulfonamide | Smaller cyclic structure, altered steric effects |
| N-(2-nitrophenyl)cyclohexanamine | Nitrophenyl derivative | Different substitution pattern affecting reactivity |
These compounds illustrate the diversity within the class of nitrobenzenesulfonamides while highlighting the unique structural characteristics that define N-cyclopropyl-2-nitrobenzenesulfonamide's potential applications and biological activities.
N-cyclopropyl-2-nitrobenzenesulfonamide exhibits characteristic solubility patterns typical of nitrobenzenesulfonamide compounds. The compound demonstrates limited solubility in aqueous media but shows enhanced solubility in organic solvents [1] [2]. This solubility profile is attributed to the hydrophobic nature of the cyclopropyl substituent and the aromatic nitrobenzenesulfonamide core structure.
Detailed Solubility Profile:
| Solvent Category | Solubility | Mechanism |
|---|---|---|
| Water | Slightly soluble | Limited hydrogen bonding capability due to nitro group electron withdrawal [1] [3] |
| Ethanol | Soluble | Favorable interaction through hydrogen bonding with sulfonamide group |
| Dichloromethane | Soluble | Dipole-dipole interactions with polarized aromatic system [6] |
| Organic solvents (general) | Generally soluble | Enhanced lipophilicity from cyclopropyl and nitroaromatic components [6] |
The electron-withdrawing nitro group at the 2-position significantly influences the solubility characteristics by reducing the basicity of the sulfonamide nitrogen, thereby affecting its hydrogen bonding capacity with protic solvents [3] [2]. The cyclopropyl substituent contributes additional hydrophobic character, further limiting aqueous solubility while enhancing compatibility with non-polar and moderately polar organic solvents [1] [7].
Thermal analysis of N-cyclopropyl-2-nitrobenzenesulfonamide reveals multi-stage decomposition behavior characteristic of nitroaromatic sulfonamides. Based on analogous sulfonamide thermal decomposition studies, the compound exhibits initial thermal stability up to approximately 250°C [8] [9].
Thermal Decomposition Profile:
| Temperature Range (°C) | Mass Loss (%) | Decomposition Process |
|---|---|---|
| Room temperature - 250 | <5 | Moisture loss and initial structural rearrangement [8] |
| 250 - 400 | 35-45 | Primary decomposition: C-N bond cleavage, cyclopropyl ring opening [8] [9] |
| 400 - 600 | 40-50 | Secondary decomposition: sulfonamide group degradation [8] |
The primary decomposition mechanism involves nitro group reduction and cyclopropyl ring strain release [9] [10]. The nitro group undergoes thermal reduction to form nitrogen oxides (NO, NO₂), while the strained cyclopropyl ring opens to form more stable linear or branched alkyl fragments [11] [12]. The sulfonamide moiety decomposes through S-N bond cleavage, releasing sulfur dioxide and forming aromatic amine derivatives [8].
Decomposition Kinetics:
The activation energy for thermal decomposition is estimated to be in the range of 200-300 kJ/mol, based on analogous nitrobenzenesulfonamide compounds [9] [8]. The decomposition follows second-order kinetics for the initial stage and diffusion-controlled mechanisms for later stages [8].
N-cyclopropyl-2-nitrobenzenesulfonamide exhibits weak acidic behavior due to the sulfonamide functional group. The predicted pKa value is 10.97 ± 0.20 [1], indicating that the compound exists predominantly in its protonated form under physiological pH conditions.
Acid-Base Equilibrium Analysis:
| Parameter | Value | Significance |
|---|---|---|
| pKa (predicted) | 10.97 ± 0.20 | Weak acid, predominantly protonated at pH 7 [1] |
| Comparison to 2-nitrobenzenesulfonamide | 9.24 ± 0.60 | Cyclopropyl substitution increases pKa by ~1.7 units [3] |
| Henderson-Hasselbalch behavior | pH-dependent ionization | Significant ionization only at pH > 11 [13] [14] |
The electron-withdrawing nitro group at the ortho position decreases the pKa compared to unsubstituted benzenesulfonamides (typical pKa ~11-12) [13] [3]. However, the cyclopropyl substituent provides a slight electron-donating effect through hyperconjugation, partially offsetting the nitro group's influence and resulting in a higher pKa compared to the parent 2-nitrobenzenesulfonamide [1] [3].
Ionization Mechanism:
The acid-base behavior is governed by proton dissociation from the sulfonamide nitrogen: R-SO₂-NH-cyclopropyl ⇌ R-SO₂-N⁻-cyclopropyl + H⁺. The resulting anion is stabilized by resonance delocalization into the aromatic ring and inductive stabilization from the sulfonyl group [13] [14].
While specific crystallographic data for N-cyclopropyl-2-nitrobenzenesulfonamide is limited, sulfonamide compounds commonly exhibit polymorphism [15] [16] [17]. The compound is reported as an off-white to pale yellow solid [1] [7], suggesting crystalline character with potential for multiple polymorphic forms.
Predicted Crystalline Characteristics:
| Property | Expected Behavior | Basis |
|---|---|---|
| Crystal system | Monoclinic or orthorhombic | Common for substituted benzenesulfonamides [16] |
| Hydrogen bonding pattern | N-H···O networks | Typical sulfonamide intermolecular interactions [16] |
| Polymorphic potential | Moderate to high | Nitro group and cyclopropyl substituent provide multiple conformational states [17] [18] |
| Thermal behavior | Multiple endothermic transitions | Phase transitions before decomposition [15] [16] |
Structural Factors Affecting Polymorphism:
Thermal Analysis of Crystalline Forms:
Differential Scanning Calorimetry (DSC) studies on related sulfonamides show glass transition-like behavior in the range of -20°C to 60°C [19], followed by crystalline melting transitions and eventual thermal decomposition [15] [16]. The presence of the nitro group typically lowers melting points compared to unsubstituted analogs due to reduced intermolecular hydrogen bonding efficiency [16].